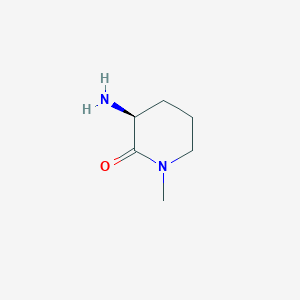
Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester
Overview
Description
“Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester” is a chemical compound with the molecular formula C10H11ClN2O2. It is a type of ester, which are neutral compounds formed from acids .
Synthesis Analysis
Esters, including “Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester”, can be synthesized through various methods. One common method is the reaction of an acid with an alcohol in the presence of a strong acid catalyst . This process is known as esterification and is reversible . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester” can be represented by the formula C10H11ClN2O2. This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
Esters, including “Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester”, can undergo various reactions. One such reaction is hydrolysis, which involves the splitting of the ester with water . This reaction is catalyzed by either an acid or a base and results in the formation of a carboxylic acid and an alcohol .Scientific Research Applications
Stability and Mechanism of Derivatives
A study by Pretzer and Repta (1987) explored the stability and degradation mechanisms of derivatives of acetic acid, chloro((3-methylphenyl)hydrazono)-, methyl ester. They found that certain derivatives degrade more rapidly than their parent acid via unimolecular elimination, and electron delocalization contributes to the instability of these esters (Pretzer & Repta, 1987).
Identification in Plant Species
Engvild, Egsgaard, and Larsen (1980) identified chloroindole-3-acetic acid methyl ester in various plant species like Lathyrus latifolius L., Vicia faba L., and Pisum sativum L., showcasing its presence in nature and its possible role in plant biology (Engvild, Egsgaard, & Larsen, 1980).
Condensation Reactions
Al-Mousawi and El-Apasery (2012) conducted a study on condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. Their research provides insights into the chemical behavior of related compounds and their potential applications in organic synthesis (Al-Mousawi & El-Apasery, 2012).
Biological Activities
Katayama (2000) investigated the biological activities of 4-Chloroindole-3-acetic acid and its esters, including those similar to acetic acid, chloro((3-methylphenyl)hydrazono)-, methyl ester. This research provides insights into the biological and agricultural applications of these compounds (Katayama, 2000).
Intramolecular Reactions
Bachi, Bilokin, and Melman (1998) studied the stereospecific intramolecular Michael addition to carvone, involving acetic acid residues. This research highlights the complex intramolecular reactions that similar compounds can undergo, which is significant in organic chemistry and synthesis (Bachi, Bilokin, & Melman, 1998).
Oxidation Reactions
Boni, Ghelfi, Pagnoni, and Pinetti (1994) examined the oxidation of 2-chloro aldehyde acetals to 2-chloro acid esters. Their findings contribute to understanding the oxidation reactions and potential synthetic applications of chloro acetic acid esters (Boni, Ghelfi, Pagnoni, & Pinetti, 1994).
Mechanism of Action
properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-4-3-5-8(6-7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFAJDXOUHFBC-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(/C(=O)OC)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96722-49-5 | |
| Record name | Acetic acid, chloro((3-methylphenyl)hydrazono)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)




![Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3059223.png)

![2,3-Dihydrofuro[3,2-b]pyridine](/img/structure/B3059227.png)


